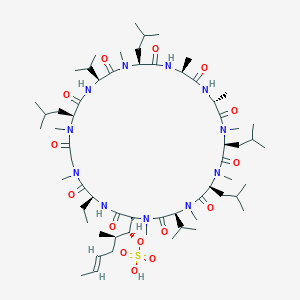

Cyclosporin A Sulfate

Description

Properties

IUPAC Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXGGWUGMQJHS-CGLBZJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Characterization of Cyclosporin a Sulfate

Synthetic Methodologies for Cyclosporin (B1163) A Sulfate (B86663) and Analogues

The generation of Cyclosporin A sulfate for analytical and research purposes can be achieved through both direct chemical derivatization and enzymatic processes.

Direct Conjugation Strategies for Sulfate Derivatization

Direct sulfation of Cyclosporin A can be accomplished using various sulfating agents. A common laboratory-scale method involves the use of a sulfur trioxide-pyridine complex. mdpi.com This approach allows for the controlled introduction of a sulfate group onto a hydroxyl moiety of the parent molecule. Another strategy employs a mixture of concentrated sulfuric acid and n-butanol, often with the addition of ammonium (B1175870) sulfate to manage the water produced during the reaction. mdpi.com For more specialized applications, sulfation can also be achieved using a chlorosulfonic acid-pyridine complex in a suitable solvent like formamide. mdpi.com

A reference standard for a sulfate ester of Cyclosporin A has been synthesized at the beta-carbon of the number 1 amino acid, the methylbutenyl-threonine residue. nih.gov This synthetic conjugate was found to share identical chromatographic and mass spectrometric properties with the metabolite isolated from biological samples. nih.gov

Enzymatic Synthesis of Cyclosporin A Sulfate Conjugates

The biosynthesis of Cyclosporin A itself is a complex, non-ribosomal process catalyzed by the multifunctional enzyme cyclosporin synthetase. wikipedia.orgresearchgate.netnih.gov This large enzyme activates the constituent amino acids and facilitates their sequential linkage to form the cyclic peptide. nih.gov While the direct enzymatic synthesis of Cyclosporin A sulfate has not been extensively detailed, the formation of the sulfate conjugate in vivo is a recognized metabolic pathway. nih.gov A metabolite of Cyclosporin A, identified as a sulfate conjugate, has been isolated from human bile and plasma. nih.gov In vitro studies using human liver preparations have further confirmed the enzymatic basis of this sulfation. nih.gov

Enzyme fractions isolated from the fungus Tolypocladium inflatum have been shown to synthesize Cyclosporin A and its analogues. researchgate.netnih.gov By substituting specific amino acid precursors in the reaction mixture, different naturally occurring cyclosporins can be produced. researchgate.net This highlights the potential for biocatalytic approaches in generating cyclosporin derivatives, which could theoretically be extended to sulfate conjugates.

Spectroscopic Elucidation of Cyclosporin A Sulfate Structure

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation and conformational analysis of Cyclosporin A sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure of cyclosporins in solution. acs.orgethz.ch For Cyclosporin A and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, are employed for complete proton resonance assignment. nih.govresearchgate.net Heteronuclear techniques like HMBC and HSQC are used to assign carbon and N-methyl proton resonances. nih.govhyphadiscovery.com

Table 1: Representative NMR Techniques for Cyclosporin Analysis

| NMR Experiment | Information Obtained |

|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a heteronucleus, such as carbon or nitrogen. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of Cyclosporin A sulfate with high accuracy. nih.gov Techniques such as plasma desorption time-of-flight mass spectrometry have been successfully used to identify the sulfate conjugate of Cyclosporin A. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of Cyclosporin A and its metabolites in biological samples due to its high specificity and sensitivity. nih.govsemanticscholar.org

In a typical LC-MS/MS workflow, whole blood samples are pretreated, often involving protein precipitation with reagents like zinc sulfate, followed by chromatographic separation and mass spectrometric detection. nih.govsemanticscholar.orgspandidos-publications.com The use of an internal standard, such as deuterated Cyclosporin A (CSA-d12), ensures accurate quantification. nih.govsemanticscholar.org The fragmentation patterns observed in the MS/MS spectra provide structural information that can confirm the identity of the metabolites. For sulfated compounds, a characteristic neutral loss of 80 Da, corresponding to SO₃, is often observed. nih.gov

Table 2: Mass Spectrometry Methods for Cyclosporin A and Metabolite Analysis

| Technique | Application | Key Features |

|---|---|---|

| Plasma Desorption Time-of-Flight MS | Identification of sulfate conjugates. nih.gov | Provides accurate mass measurements. |

| LC-MS/MS | Quantitative analysis in biological matrices. nih.govsemanticscholar.org | High sensitivity, specificity, and throughput. |

| UPLC-HRMS | High-resolution analysis for accurate mass determination. nih.gov | Offers high mass accuracy and resolution. |

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Analysis

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for investigating the solution and solid-state conformations of cyclosporins. acs.orgresearchgate.net VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the three-dimensional structure of chiral molecules. wikipedia.orgbruker.com

IR and VCD spectra provide insights into the secondary structure of peptides, including the presence of β-turns and β-sheets, as well as intramolecular hydrogen bonding. nih.gov For Cyclosporin A, these techniques have been used to demonstrate that the crystal conformation is largely maintained in non-polar solutions. researchgate.net The amide I and NH/OH-stretching regions of the spectra are particularly informative. researchgate.net

The application of VCD to solid-state samples (ssVCD) can distinguish between different crystalline forms (polymorphs), which can have different physical properties. chemrxiv.org While specific IR and VCD data for Cyclosporin A sulfate are not widely published, these methods would be invaluable for assessing how the addition of a sulfate group influences the peptide's conformational landscape. mdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on "Cyclosporin A Sulfate." The existing body of research focuses extensively on the parent compound, Cyclosporin A, with a significant lack of specific, detailed data concerning its sulfated derivative.

Searches for the chemical synthesis, chromatographic analysis (both HPLC and chiral), and solid-state structural analysis (X-ray crystallography and PXRD) of Cyclosporin A Sulfate did not yield the specific research findings required to populate the outlined sections. The available literature, including numerous studies on HPLC methods, isomer separation, and crystal structure determination, pertains almost exclusively to Cyclosporin A and its non-sulfated analogues. acs.orgresearchgate.netresearchgate.netacs.org

Therefore, any attempt to construct the article as specified would fall short of the required scientific accuracy and detail due to the absence of primary or secondary research data focused solely on Cyclosporin A Sulfate. The information necessary to create the requested data tables and discuss detailed research findings for this specific compound is not present in the public domain search results.

Molecular and Cellular Pharmacology of Cyclosporin a Sulfate

Interaction with Intracellular Receptors: Cyclophilin A Binding Dynamics

The initial step in the mechanism of action of Cyclosporin (B1163) A is its binding to the cytosolic protein cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase. wikipedia.orgnih.gov This interaction is a prerequisite for the subsequent inhibition of calcineurin. wikipedia.org

The binding affinity of Cyclosporin A for cyclophilin A has been quantified using various techniques, including fluorescence spectroscopy and isothermal titration calorimetry. These assays measure the dissociation constant (Kd), which is an inverse measure of binding affinity.

Fluorescence spectroscopy has been employed to determine the Kd of the Cyclosporin A-cyclophilin A interaction, with reported values around 13-36.8 nM. nih.govnih.gov One study using this method found the dissociation constant to be 36.8 nM. nih.gov Another study reported a Kd of 13 ± 4 nM for Cyclosporin A binding to cyclophilin A. nih.gov Isothermal titration calorimetry has also been used, yielding similar apparent Kd values. For instance, one study reported an apparent Kd of 14 ± 3 nM for the interaction between human cyclophilin A and Cyclosporin A. acs.orgcsic.es

| Method | Reported Kd (nM) | Reference |

|---|---|---|

| Fluorescence Spectroscopy | 36.8 | nih.gov |

| Fluorescence Spectroscopy | 13 ± 4 | nih.gov |

| Isothermal Titration Calorimetry | 14 ± 3 | acs.orgcsic.es |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 10 | guidetopharmacology.org |

| Reduction in Calcineurin Activity | 9 | guidetopharmacology.org |

The three-dimensional structure of the Cyclosporin A-cyclophilin A (CsA-CypA) complex has been extensively studied using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.orgethz.chacs.orgnih.gov These studies reveal that upon binding to cyclophilin, Cyclosporin A undergoes a significant conformational change. ethz.chnih.gov In its unbound state in nonpolar solvents, CsA exists predominantly in a conformation with a cis peptide bond between MeLeu9 and MeLeu10 and several intramolecular hydrogen bonds. acs.orgnih.gov However, when bound to cyclophilin, all peptide bonds adopt a trans configuration, and the molecule opens up, exposing its polar groups to the solvent. ethz.chacs.orgnih.gov

X-ray crystallography has provided detailed atomic-level views of the CsA-CypA complex, with resolutions as high as 2.1 Å. nih.goviucr.org These structures show that Cyclosporin A binds in a cavity on the surface of cyclophilin A. researchgate.net Specifically, residues 3-9 of Cyclosporin A, including the N-methyl leucines 4 and 6, along with Trp-121 of cyclophilin, form a composite surface that interacts with calcineurin. pnas.org

NMR studies in aqueous solution have corroborated the findings from X-ray crystallography, confirming the all-trans conformation of the peptide bonds in the bound state. ethz.chnih.gov Three-dimensional NMR solution structures of the complex have been determined, providing a detailed picture of the interactions between the drug and its receptor in a more physiological environment. nih.govresearchgate.net

Quantitative Binding Assays for Cyclophilin A Affinity

Calcineurin Inhibition Mechanisms

The Cyclosporin A-cyclophilin A complex acts as the functional inhibitor of calcineurin, a serine/threonine phosphatase. wikipedia.orgdrugbank.com Calcineurin is a heterodimer composed of a catalytic subunit (CnA) and a regulatory subunit (CnB). pnas.org

The inhibitory activity of the Cyclosporin A-cyclophilin A complex on calcineurin has been demonstrated through in vitro phosphatase activity assays. selleckchem.comselleckchem.commedchemexpress.com These assays typically utilize a phosphorylated substrate, and the activity of calcineurin is measured by the amount of phosphate (B84403) released. molbiolcell.orgabcam.com The addition of the CsA-CypA complex to the reaction mixture leads to a dose-dependent inhibition of calcineurin's phosphatase activity. selleckchem.comselleckchem.commedchemexpress.com

The potency of Cyclosporin A as a calcineurin inhibitor is quantified by its half-maximal inhibitory concentration (IC50). In cell-free assays, Cyclosporin A has been shown to inhibit calcineurin with an IC50 value of approximately 5-7 nM. selleckchem.comselleckchem.commedchemexpress.comstemcell.commedchemexpress.com

| Assay Type | Reported IC50 (nM) | Reference |

|---|---|---|

| Cell-free phosphatase assay | 7 | selleckchem.comselleckchem.comstemcell.com |

| Cell-free phosphatase assay | 5 | medchemexpress.commedchemexpress.com |

The inhibitory mechanism is noncompetitive, meaning the CsA-CypA complex does not bind directly to the active site of calcineurin but rather to a distinct site, sterically hindering the access of protein substrates. pnas.org

In T-cells, an increase in intracellular calcium levels activates calcineurin. wikipedia.org Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. wikipedia.orgnih.gov This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation from the cytoplasm to the nucleus. pnas.orgnih.gov Once in the nucleus, NFAT activates the transcription of genes encoding various cytokines, including IL-2, which are essential for T-cell activation and proliferation. wikipedia.orgdrugbank.com

The Cyclosporin A-cyclophilin A complex inhibits the phosphatase activity of calcineurin, thereby preventing the dephosphorylation of NFAT. wikipedia.orgnih.gov As a result, NFAT remains in its phosphorylated state in the cytoplasm and cannot translocate to the nucleus to initiate gene transcription. nih.govnih.gov This blockade of NFAT activation is a central mechanism underlying the immunosuppressive effects of Cyclosporin A. nih.govnih.gov Studies have shown that treatment with Cyclosporin A effectively inhibits NFAT-mediated reporter gene transcription and prevents the nuclear translocation of NFAT1 in various immune cells. nih.govnih.gov

In Vitro Phosphatase Activity Assays

Modulation of Downstream Signaling Pathways

Beyond the canonical calcineurin-NFAT pathway, there is evidence suggesting that Cyclosporin A can influence other signaling cascades. For instance, the calcineurin-NFAT pathway can crosstalk with the PI3K/mTOR signaling pathway, which is also involved in cell growth and proliferation. inca.gov.br However, some studies indicate that the growth-inhibitory effects of Cyclosporin A in certain cancer cells may occur independently of the calcineurin pathway and are not mediated through alterations in NFκB or mTORC1 activity. inca.gov.br

Furthermore, Cyclosporin A has been shown to interact with the mitochondrial permeability transition pore (MPTP), preventing its opening with an IC50 of 39 nM. wikipedia.orgselleckchem.com This action is independent of its effects on calcineurin and may contribute to its broader cellular effects.

Effects on Cytokine Gene Expression (e.g., IL-2, IL-4, IFN-γ, TNF-α) in Vitro

Cyclosporin A (CsA) is well-established for its potent immunosuppressive properties, which are largely attributed to its ability to inhibit the transcription of cytokine genes in activated T cells. pharmgkb.org This inhibitory effect is not limited to a single cytokine but extends to a range of pro-inflammatory and immunomodulatory cytokines. In vitro studies using feline peripheral blood mononuclear cells (PBMC) have demonstrated that CsA inhibits the mRNA expression of Interleukin-2 (B1167480) (IL-2), Interleukin-4 (IL-4), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. semanticscholar.org Significant reductions in the mRNA levels for each of these cytokines were observed at CsA concentrations of 150 ng/ml or higher. semanticscholar.org The inhibitory effect appeared to reach a plateau at concentrations of 450 ng/ml and above, with mRNA expression being reduced to less than 32% of that in untreated cells. semanticscholar.org

Similarly, in human T-lymphocytes, CsA has been shown to inhibit the expression of IL-5 mRNA. atsjournals.org This effect is crucial in the context of allergic conditions like asthma, where IL-5 plays a key role in eosinophil proliferation and activation. atsjournals.org The mechanism behind this broad cytokine suppression involves the binding of CsA to its intracellular receptor, cyclophilin. semanticscholar.org This complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase. semanticscholar.org The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of numerous cytokine genes, including IL-2, IL-4, IFN-γ, and TNF-α. semanticscholar.org

Further studies in keratinocyte cell lines have also highlighted the inhibitory effect of CsA on cytokine gene expression. In the human keratinocyte cell line COLO-16, a 4-fold, 3.3-fold, and 3.3-fold decrease in Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8) mRNA, respectively, was observed after treatment with 20 microM CsA for two days. nih.gov In the murine keratinocyte cell line PAM 212, 10 microM CsA led to a 60% downregulation of IL-1α and TNF-α mRNA. nih.gov However, it's noteworthy that in cytokine-stimulated cultured keratinocytes, CsA did not inhibit the induction of IL-8 mRNA by IL-1β or the combination of TNF-α and IFN-γ, suggesting that its primary action in vivo may be through the blockade of T-cell activation rather than a direct effect on keratinocytes. nih.gov

Table 1: Effect of Cyclosporin A on Cytokine Gene Expression in Vitro

| Cell Type | Cytokine | Concentration of CsA | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| Feline PBMC | IL-2, IL-4, IFN-γ, TNF-α | ≥150 ng/ml | Not Specified | Significant dose-dependent inhibition of mRNA expression. | semanticscholar.org |

| Human Keratinocyte Cell Line (COLO-16) | IL-1α, IL-1β, IL-8 | 20 µM | 2 days | 4-fold, 3.3-fold, and 3.3-fold decrease in mRNA respectively. | nih.gov |

| Murine Keratinocyte Cell Line (PAM 212) | IL-1α, TNF-α | 10 µM | 2 days | 60% downregulation of mRNA expression. | nih.gov |

| Human T-lymphocytes | IL-5 | Not Specified | Not Specified | Inhibition of mRNA expression. | atsjournals.org |

Investigation of JNK and p38 Signaling Pathway Modulation

Beyond its well-documented effects on the calcineurin-NFAT pathway, Cyclosporin A (CsA) also modulates other critical signaling cascades involved in T-cell activation, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. pharmgkb.orgembopress.org These pathways are crucial for mediating cellular responses to a variety of stress signals and are involved in the regulation of inflammatory processes. oup.com

Research indicates that CsA blocks the activation of both JNK and p38 signaling pathways that are triggered by antigen recognition in T-cells. pharmgkb.org This inhibition occurs upstream of the mitogen-activated protein kinase kinase kinase (MAPKK-K). embopress.org Importantly, CsA's inhibitory action on these pathways is specific to T-cell activation, as it does not prevent the activation of JNK and p38 in response to other stimuli like hyper-osmolar media or anti-Fas monoclonal antibody treatment. embopress.org

The modulation of these pathways by CsA has been shown to have protective effects in other cell types as well. For instance, in trophoblast cells subjected to oxidative stress, CsA was found to reduce the activation of JNK and p38, thereby protecting the cells from apoptosis. nih.gov This protective effect was demonstrated to be dependent on the inhibition of these specific pathways, as promoting their activation diminished the anti-apoptotic effects of CsA. nih.gov

Furthermore, the interplay between the NFAT pathway and the JNK/p38 pathways is a key aspect of CsA's immunosuppressive mechanism. Studies have shown that co-expression of a constitutively active NFAT and a constitutively active MEKK1 (an upstream activator of JNK) can render the interleukin-2 promoter resistant to the effects of CsA. embopress.org This finding underscores that CsA exerts its immunosuppressive effects by targeting both the calcineurin-dependent NFAT pathway and the calcineurin-independent activation pathways for JNK and p38. embopress.org

Table 2: Modulation of JNK and p38 Signaling by Cyclosporin A

| Cell Type | Condition | Pathway(s) Modulated | Outcome | Reference |

|---|---|---|---|---|

| T-cells | Antigen Recognition | JNK and p38 | Inhibition of activation | pharmgkb.orgembopress.org |

| Trophoblast cells | Oxidative Stress | JNK and p38 | Reduced activation, protection from apoptosis | nih.gov |

| Jurkat T lymphocytes | T-cell activation | JNK and p38 | Inhibition of activation, contributing to immunosuppression | embopress.org |

Interactions with Cellular Transporters

Cyclosporin A (CsA) is a recognized inhibitor of the Organic Anion-Transporting Polypeptide (OATP) family of transporters, particularly OATP1B1 and OATP1B3, which are predominantly expressed in the liver. mdpi.comnih.gov These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and drugs. mdpi.com The inhibitory effect of CsA on OATPs can lead to clinically significant drug-drug interactions (DDIs). mdpi.comnih.gov

Studies have demonstrated that CsA exhibits a potent and long-lasting inhibitory effect on OATP1B1 and OATP1B3. nih.gov Pre-incubation of cells expressing these transporters with CsA resulted in a sustained reduction in their activity, even after the removal of CsA from the culture medium. nih.govmdpi.com For instance, pre-incubation with 1 µM CsA led to a decrease in OATP1B1 activity that persisted for at least 18 hours. nih.gov This trans-inhibition mechanism, where CsA is thought to inhibit the transporter from the intracellular side, contributes to its prolonged inhibitory action. researchgate.net

The inhibitory potency of CsA against OATP1B1 is significant, with a reported IC50 value of 0.12 ± 0.04 µM after a 60-minute preincubation. mdpi.com The mechanism of this inhibition may also involve interactions with nuclear receptors that regulate the transcription of the SLCO1B1 gene, which encodes for OATP1B1. scbt.com The inhibition of OATP transporters by CsA can affect the pharmacokinetics of co-administered drugs that are substrates for these transporters. mdpi.comnih.gov

Table 3: Inhibition of OATP Transporters by Cyclosporin A

| Transporter | Cell Line/System | CsA Concentration | Key Finding | Reference |

|---|---|---|---|---|

| OATP1B1, OATP1B3 | HEK293T cells, Human hepatocytes | 0.5-10 µM | Long-lasting inhibition, even after washout. | nih.gov |

| OATP1B1 | OATP1B1-expressing cells | 0.1-10 µM | Preincubation enhanced inhibitory effect. | mdpi.com |

| OATP1B1 | OATP1B1-expressing cells | 1 µM | Inhibition persisted for at least 18 hours after removal. | nih.gov |

| OATP1B1 | OATP1B1-expressing cells | 0.12 ± 0.04 µM (IC50) | Potent inhibition after 60 min preincubation. | mdpi.com |

Cyclosporin A (CsA) has been identified as a modulator of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, which is an ATP-binding cassette (ABC) transporter involved in multidrug resistance. nih.govnih.gov BCRP plays a significant role in the disposition of various drugs and endogenous compounds by effluxing them from cells. core.ac.uk

Studies have shown that CsA acts as an inhibitor of BCRP but not as a substrate. nih.gov In cell-based assays, the apparent permeability of CsA was not affected by a BCRP-specific inhibitor, indicating it is not transported by BCRP. nih.gov However, CsA was found to significantly increase the intracellular accumulation of known BCRP substrates, such as estrone-3-sulfate and methotrexate (B535133), by inhibiting their efflux. nih.gov

The inhibitory potency of CsA on BCRP has been quantified, with an IC50 value of 26.1 µM for the wild-type BCRP-associated ATPase activity. nih.gov The inhibitory constant (Ki) of CsA towards BCRP was determined to be 6.7 µM and 7.8 µM when using estrone-3-sulfate and methotrexate as substrates, respectively. nih.gov It is noteworthy that the inhibitory potency of CsA on BCRP is lower than its effect on P-glycoprotein. nih.gov This broad-spectrum modulation of multiple drug resistance proteins, including BCRP, may contribute to the clinical efficacy of CsA. nih.gov

Table 4: Modulation of BCRP Activity by Cyclosporin A

| Assay Type | BCRP Substrate | CsA Concentration | Key Finding | Reference |

|---|---|---|---|---|

| ATPase Assay | - | IC50: 26.1 µM | Inhibition of BCRP ATPase activity. | nih.gov |

| Transport Assay | Estrone-3-sulfate | Ki: 6.7 µM | Inhibition of BCRP-mediated transport. | nih.gov |

| Transport Assay | Methotrexate | Ki: 7.8 µM | Inhibition of BCRP-mediated transport. | nih.gov |

| Cellular Transport | Estrone-3-sulfate, Methotrexate | 50 µM | Increased intracellular accumulation of substrates. | nih.gov |

Cyclosporin A (CsA) is a well-characterized substrate and inhibitor of P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 gene that plays a critical role in drug disposition and multidrug resistance. mdpi.comdrugbank.comnih.gov The interaction of CsA with P-gp can influence its own pharmacokinetics as well as that of other co-administered drugs.

Studies have confirmed that CsA is actively transported by P-gp. nih.gov This was demonstrated in human renal epithelial cells where inhibition of P-gp led to a significant increase in the intracellular concentration of CsA. nih.gov The expression and function of P-gp in these cells were confirmed, and both CsA and sirolimus were shown to be inhibitors of this transporter. nih.gov In patients with CKD, higher serum levels of the uremic toxin indoxyl sulfate (B86663), which can upregulate P-gp expression, have been associated with the need for higher doses of cyclosporin, a P-gp substrate. uu.nl

Furthermore, CsA itself is a potent inhibitor of P-gp. mdpi.com This inhibitory action can lead to drug-drug interactions by increasing the systemic exposure of other P-gp substrates. mdpi.com The role of P-gp in protecting cells from CsA-induced toxicity has also been highlighted. The efflux of CsA by P-gp can reduce its intracellular concentration, thereby mitigating its cytotoxic effects. nih.gov Inhibition of P-gp, therefore, can exacerbate CsA-induced toxicity. nih.gov

Table 5: Interaction of Cyclosporin A with P-glycoprotein

| Cell Type/System | Key Finding | Implication | Reference |

|---|---|---|---|

| Human Renal Epithelial Cells | CsA is a substrate and inhibitor of P-gp. | P-gp protects cells from CsA toxicity by effluxing it. | nih.gov |

| Transplant Recipients with CKD | Higher indoxyl sulfate (P-gp inducer) linked to higher CsA dose requirement. | P-gp activity influences CsA pharmacokinetics. | uu.nl |

| General | CsA is a strong inhibitor of P-gp. | Potential for drug-drug interactions with other P-gp substrates. | mdpi.com |

| Renal Transplant Recipients | Allograft P-gp expression did not predict allograft CsA concentrations. | The relationship between P-gp expression and local CsA levels can be complex. | nih.gov |

Modulation of Breast Cancer Resistance Protein (BCRP) Activity

Influence on Mitochondrial Permeability Transition Pore (mPTP) Opening

Cyclosporin A (CsA) is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. nih.govresearchgate.net The opening of the mPTP is a critical event in some forms of cell death, as it leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors. nih.govwiley.com

The primary mechanism by which CsA inhibits mPTP opening is through its binding to cyclophilin D (CypD), a protein located in the mitochondrial matrix. researchgate.netwiley.com Under conditions of cellular stress, such as high calcium levels and oxidative stress, CypD is thought to bind to the adenine (B156593) nucleotide translocator (ANT) in the inner mitochondrial membrane, which promotes the opening of the mPTP. nih.govresearchgate.net CsA prevents this interaction between CypD and ANT, thereby stabilizing the closed state of the pore. nih.gov

This inhibitory effect of CsA on mPTP opening has been demonstrated in various cell types and conditions. In failing cardiomyocytes, CsA was shown to attenuate mPTP opening, which in turn improved mitochondrial membrane potential and respiratory function. nih.gov In human conjunctival epithelial cells, CsA prevented mPTP opening induced by inflammatory cytokines like TNF-α and IFN-γ. arvojournals.org

A novel mechanism has also been proposed, suggesting that CsA can delay mPTP opening by enhancing the sequestration of free calcium within the mitochondrial matrix. nih.gov By increasing the mitochondrial buffering of calcium, CsA reduces the free calcium concentration that is a key trigger for pore opening. nih.gov

Table 6: Influence of Cyclosporin A on mPTP Opening

| Cell Type/System | Inducer of mPTP Opening | CsA Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Failing Cardiomyocytes | Heart failure-associated stress | 0.2 µM | Attenuated mPTP opening, improved mitochondrial function. | nih.gov |

| Human Conjunctival Epithelial Cells | Ionomycin, TNF-α + IFN-γ | 5-10 µM | Significantly inhibited mPTP opening. | arvojournals.org |

| Isolated Mitochondria | Calcium | Not Specified | Delays mPTP opening by enhancing mitochondrial calcium sequestration. | nih.gov |

| Brain Mitochondria | Calcium insult, transient ischemia | Not Specified | Completely blocks mPTP opening and prevents mitochondrial swelling. | nih.gov |

Cellular Uptake and Permeation Studies

In Vitro Cellular Uptake Kinetics (e.g., Caco-2 cell models)

The size of CsA formulations, such as nanocrystals, also impacts uptake efficiency, with studies showing that different particle sizes have varying levels of cellular uptake. nih.govnih.gov However, without specific studies on Cyclosporin A Sulfate, it is not possible to extrapolate these findings to the sulfated metabolite, as the addition of a sulfate group significantly alters the physicochemical properties of the molecule, likely impacting its interaction with the cell membrane and transport proteins.

Mechanisms of Intracellular Transport and Distribution

The precise mechanisms of intracellular transport and distribution for Cyclosporin A Sulfate have not been specifically elucidated. For the parent compound, Cyclosporin A, intracellular transport is known to involve multiple endocytic pathways. nih.govnih.gov The involvement of these pathways can be influenced by the formulation of CsA, such as the particle size of nanocrystals. nih.gov Studies have also pointed to the role of the P-glycoprotein (P-gp) efflux pump in modulating the intracellular concentration of CsA. arvojournals.org After crossing the cell membrane, CsA is known to bind to intracellular proteins, with cyclophilin being a primary target. arvojournals.orgacs.org This binding is crucial for its immunosuppressive activity. acs.org

The distribution of CsA within the blood is spread across various components, with 41%-58% in erythrocytes, 33%-47% in plasma, 5%-12% in granulocytes, and 4%-9% in lymphocytes. drugbank.com As a lipophilic compound, it concentrates in tissues with high-fat content. drugbank.com Given that sulfation increases the water solubility of compounds, it is plausible that the intracellular transport and distribution of Cyclosporin A Sulfate differ significantly from that of CsA. However, a lack of direct experimental evidence precludes any definitive statements.

Investigation of Specific Cellular Responses

In Vitro Models for Vascular Smooth Muscle Contraction

There is a notable absence of research on the specific effects of Cyclosporin A Sulfate in in vitro models of vascular smooth muscle contraction. Studies on Cyclosporin A have shown that it can potentiate the contractile response of vascular smooth muscle cells to vasoconstrictors like arginine vasopressin and angiotensin II. ahajournals.orgahajournals.org For example, CsA has been observed to augment the rise in intracellular free calcium ([Ca2+]) induced by these agents, a key event in smooth muscle contraction. ahajournals.orgahajournals.org The proposed mechanism involves an increase in transmembrane calcium influx, which leads to greater loading of intracellular calcium stores that can be released upon stimulation. ahajournals.org

The principal function of vascular smooth muscle cells is to contract, which decreases the diameter of blood vessels to regulate blood flow and pressure. genome.jp This process is primarily regulated by changes in cytosolic Ca2+ concentration. genome.jp While extensive research has been conducted on how CsA modulates these processes, similar investigations into the effects of Cyclosporin A Sulfate are needed to understand if this metabolite contributes to the vascular effects seen with CsA therapy.

Effects on Cell Adhesion Molecules and Leukocyte-Endothelial Cell Interactions in Vitro

Specific data on the effects of Cyclosporin A Sulfate on cell adhesion molecules and leukocyte-endothelial cell interactions in vitro are currently unavailable. Research on Cyclosporin A has demonstrated that it can modulate the expression of various adhesion molecules on endothelial cells. In some in vitro models, CsA has been shown to increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin on human umbilical vein endothelial cells (HUVECs). nih.gov This upregulation of adhesion molecules can lead to enhanced adhesion of leukocytes to the endothelium under flow conditions. nih.gov Conversely, in other contexts, such as experimental colitis, CsA treatment has been associated with a reduction in ICAM-1 and VCAM-1 expression, leading to decreased leukocyte recruitment. nih.gov

The interaction between leukocytes and the vascular endothelium is a critical step in the inflammatory response. This process is mediated by the coordinated expression of adhesion molecules on both cell types. Given the conflicting reports on the parent compound and the lack of data on its sulfated metabolite, the role of Cyclosporin A Sulfate in this complex process remains an open area for investigation.

Studies on Dendritic Cell Subsets and Immunomodulation in Vitro

The immunomodulatory effects of Cyclosporin A Sulfate on dendritic cell subsets in vitro have not been specifically documented. Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell mediated immune responses. nih.govnih.gov Studies on Cyclosporin A have shown that it can significantly impact the function of human peripheral blood dendritic cell subsets, including both CD11c+ myeloid and CD11c- lymphoid DCs. nih.govnih.gov

Metabolic Fate and Biotransformation of Cyclosporin a Sulfate

Identification and Characterization of Cyclosporin (B1163) A Sulfate (B86663) as a Metabolite

A specific metabolite of Cyclosporin A (CsA) has been successfully isolated from human bile and plasma and identified as a sulfate conjugate. The characterization of this compound was achieved through advanced analytical techniques. Plasma desorption time-of-flight mass spectrometry was instrumental in determining its chemical structure. Further confirmation was obtained using in vitro methods involving human liver preparations and radiolabeled substrates, which verified the metabolic origin of the conjugate.

The precise location of the sulfation was identified as a sulfate ester at the beta-carbon of the number 1 amino acid, the unique C9-amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid. To definitively confirm the identity of the isolated metabolite, a reference standard was chemically synthesized. This synthetic Cyclosporin A Sulfate was found to have an identical mass spectrum to the metabolite isolated from biological samples. Furthermore, the isolated and synthetic compounds exhibited the same chromatographic behavior on both ion-pair reversed-phase and ion-exchange systems. A key characteristic is that hydrolysis of both the purified biological metabolite and the synthetic compound with sulfuric acid yielded the parent compound, Cyclosporin A. nih.gov Gas chromatography/mass spectrometry analysis of the amino acids in the metabolite confirmed they were identical to those in the parent Cyclosporin A. nih.gov

Table 1: Identification and Characterization Methods for Cyclosporin A Sulfate

| Technique | Finding | Reference |

|---|---|---|

| Plasma Desorption Time-of-Flight Mass Spectrometry | Identified the metabolite as a sulfate conjugate. | nih.gov |

| In Vitro Human Liver Preparations | Confirmed the biological formation of the sulfate conjugate. | nih.gov |

| Comparison with Synthetic Standard | Confirmed identical mass spectrum and chromatographic properties. | nih.gov |

| Acid Hydrolysis (Sulfuric Acid) | Reverted the metabolite back to the parent Cyclosporin A. | nih.gov |

| Amino Acid Analysis (GC/MS) | Confirmed the amino acid composition is identical to Cyclosporin A. | nih.gov |

Enzymatic Pathways and Enzymes Involved in Sulfate Conjugation of Cyclosporin A

The biotransformation of Cyclosporin A is a multi-step process involving both Phase I and Phase II metabolic reactions. The initial and primary metabolic pathways are Phase I reactions, predominantly hydroxylation and N-demethylation, which are catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, in the liver and intestine. drugbank.comnih.govnih.gov These reactions produce primary metabolites such as AM1 (hydroxylated), AM9 (hydroxylated), and AM4N (N-demethylated). drugbank.comnih.gov

Following Phase I oxidation, these hydroxylated metabolites can undergo Phase II conjugation reactions, one of which is sulfation. mdpi.com This reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the Cyclosporin A metabolite. mdpi.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.comspandidos-publications.com While the specific SULT isoform responsible for Cyclosporin A metabolite sulfation is not definitively identified in the literature, the primary SULTs in the liver are SULT1A1 and SULT2A1, and a major isoform in the intestine is SULT1A3. frontiersin.orgresearchgate.net Given that Cyclosporin A metabolism occurs in both the liver and gut, it is probable that one or more of these enzymes are involved in the formation of Cyclosporin A Sulfate. unc.edu

Table 2: Metabolic Pathway Leading to Cyclosporin A Sulfate

| Metabolic Phase | Reaction Type | Primary Enzymes | Product(s) | Reference |

|---|---|---|---|---|

| Phase I | Hydroxylation / N-demethylation | CYP3A4, CYP3A5 | Hydroxylated and demethylated CsA metabolites (e.g., AM1, AM9) | drugbank.comnih.gov |

| Phase II | Sulfate Conjugation (Sulfation) | Sulfotransferases (SULTs) | Cyclosporin A Sulfate | mdpi.comspandidos-publications.comfrontiersin.org |

Deconjugation Mechanisms and Enzymes Affecting Cyclosporin A Sulfate

Deconjugation is the process of removing the sulfate group, thereby reverting the metabolite to its pre-conjugated form. Research indicates that the Cyclosporin A Sulfate conjugate is resistant to hydrolysis by commercially available sulfatase enzymes. nih.gov However, for enterohepatic recirculation to occur, this sulfate group must be cleaved to allow the less water-soluble molecule to be reabsorbed.

Evidence suggests that this deconjugation process occurs in the intestine. drugbank.com The gut microbiota possess a wide array of enzymes capable of metabolizing compounds that the host cannot. nih.govnih.gov It is a well-established mechanism that biliary-excreted drug conjugates, including sulfates and glucuronides, can be hydrolyzed by bacterial enzymes in the gut. nih.govnih.gov This bacterial-mediated hydrolysis liberates the aglycone (the de-sulfated Cyclosporin A metabolite), which can then be reabsorbed through the intestinal wall back into systemic circulation. nih.gov

Role of Sulfate Conjugation in Biliary Elimination and Enterohepatic Recirculation

Sulfate conjugation is a critical step in the detoxification and elimination of Cyclosporin A. The addition of a highly polar sulfate group significantly increases the water solubility of the Cyclosporin A metabolite. This enhanced polarity facilitates its transport out of the hepatocytes and its excretion into the bile, which is the primary route of elimination for Cyclosporin A and its metabolites. drugbank.commdpi.com

Once excreted into the bile and transported to the intestinal lumen, Cyclosporin A Sulfate becomes a key player in enterohepatic recirculation. This process involves a cycle where a drug or its metabolite is excreted into the bile, released into the small intestine, reabsorbed back into the circulation, and returned to the liver. drugbank.com For Cyclosporin A Sulfate, this cycle proceeds as follows: the conjugate is excreted via bile into the gut, where it is deconjugated by intestinal microflora. drugbank.comnih.gov The resulting, more lipophilic, de-sulfated metabolite is then reabsorbed across the intestinal mucosa and enters the portal circulation, returning to the liver for potential further metabolism or redistribution. drugbank.com While studies show that very little of the parent Cyclosporin A is excreted in the bile, its metabolites are found in high concentrations, suggesting that enterohepatic recirculation is a more significant process for the metabolites, including the sulfate conjugate, rather than for the parent drug itself.

Table 3: Steps in Biliary Elimination and Enterohepatic Recirculation of Cyclosporin A Sulfate

| Step | Process | Location | Key Molecules/Enzymes | Reference |

|---|---|---|---|---|

| 1 | Phase II Sulfation | Liver | Hydroxylated CsA Metabolite, SULTs, PAPS | mdpi.comfrontiersin.org |

| 2 | Biliary Excretion | Hepatocyte Canalicular Membrane -> Bile | Cyclosporin A Sulfate | drugbank.com |

| 3 | Intestinal Deconjugation | Intestinal Lumen | Bacterial Sulfatases (from gut flora) | nih.govnih.gov |

| 4 | Reabsorption | Intestinal Mucosa -> Portal Circulation | De-sulfated CsA Metabolite | drugbank.com |

Influence of Genetic Polymorphisms on Sulfotransferase Activity and Cyclosporin A Sulfate Formation

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug disposition and response. srce.hrresearchgate.net While the impact of polymorphisms in CYP3A4 and CYP3A5 on Cyclosporin A's primary metabolism is well-studied, the influence of genetic variations in sulfotransferases on Cyclosporin A Sulfate formation is less characterized. nih.govnih.gov

The human SULT gene superfamily is known to be polymorphic. wikipedia.orgtandfonline.com For example, SULT1A1, a major hepatic sulfotransferase, has several known variants (e.g., SULT1A12, SULT1A13) that result in enzymes with altered activity or stability. wikipedia.org These polymorphisms have been shown to affect the metabolism of various substrates, including hormones and other drugs. wikipedia.org Similarly, SULT1A3, the predominant intestinal form, also exhibits genetic variations. nih.gov

Although these polymorphisms in SULT enzymes exist and are functionally relevant for other compounds, direct evidence from the reviewed literature specifically linking any SULT gene variant to altered rates of Cyclosporin A Sulfate formation or changes in its disposition is not available. Therefore, while it is theoretically plausible that genetic differences in SULT activity could contribute to variability in Cyclosporin A's metabolic profile, this remains an area requiring further targeted investigation.

Table 4: Major Human Sulfotransferases and Known Polymorphism Status

| Enzyme | Primary Location(s) | Known to be Polymorphic? | Relevance to Cyclosporin A Sulfate | Reference |

|---|---|---|---|---|

| SULT1A1 | Liver, Intestine | Yes (e.g., SULT1A1*2, *3) | Potentially involved, but direct evidence linking polymorphisms to CsA sulfation is lacking. | frontiersin.orgwikipedia.org |

| SULT1A3 | Intestine | Yes | Potentially involved, but direct evidence linking polymorphisms to CsA sulfation is lacking. | researchgate.netnih.gov |

| SULT2A1 | Liver, Adrenals | Yes | Potentially involved, but direct evidence linking polymorphisms to CsA sulfation is lacking. | frontiersin.org |

Advanced Analytical Methodologies for Cyclosporin a Sulfate Research

Chromatographic Separation and Detection for Cyclosporin (B1163) A Sulfate (B86663) in Biological Matrices

Chromatography-based methods are considered the gold standard for the quantification of Cyclosporin A and its derivatives due to their high specificity and sensitivity, which allows them to distinguish the parent drug from its various metabolites. core.ac.uknih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of Cyclosporin A and its metabolites, offering exceptional sensitivity and specificity. nih.govacs.org This method combines the separation capabilities of liquid chromatography with the precise detection and quantification provided by tandem mass spectrometry. nih.gov The high accuracy of LC-MS/MS makes it a reference standard for therapeutic drug monitoring. nih.govresearchgate.net

In a typical LC-MS/MS workflow, a C18 column is used for chromatographic separation. core.ac.uknih.gov The mobile phase often consists of a gradient elution with solvents like methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297) with formic acid. core.ac.uk Mass spectrometry detection is commonly performed using an electrospray ionization (ESI) source in the positive mode, with multiple reaction monitoring (MRM) to ensure specificity. core.ac.uk For instance, a common MRM transition for Cyclosporin A is m/z 1220.69→1203.7. core.ac.uk The use of an internal standard, such as a deuterated version of Cyclosporin A (e.g., CSA-d12), is crucial for accurate quantification. nih.gov

The primary advantages of LC-MS/MS include its ability to detect low concentrations of the analyte in complex biological samples, shorter analysis times, and reduced sample pre-treatment requirements compared to other methods. core.ac.uk

Table 1: Example LC-MS/MS Parameters for Cyclosporin A Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Acquity UPLC® BEH C18 core.ac.uk |

| Mobile Phase | Gradient of methanol and 2 mM ammonium acetate with 0.1% formic acid core.ac.uk |

| Flow Rate | 0.6 mL/min core.ac.uk |

| Column Temperature | 50 °C core.ac.uk |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization Positive (ESI+) core.ac.uk |

| Detection Mode | Multiple Reaction Monitoring (MRM) core.ac.uk |

| MRM Transition (CyA) | m/z 1220.69→1203.7 core.ac.uk |

| Internal Standard | Amiodarone or CSA-d12 core.ac.uknih.gov |

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is another widely used method for the quantitative analysis of Cyclosporin A. researchgate.netscielo.br While generally less sensitive than LC-MS/MS, HPLC-UV offers a reliable and cost-effective alternative for many research applications. scielo.br

For HPLC analysis, a reversed-phase C18 column is commonly employed. researchgate.netscielo.br The mobile phase is typically a mixture of organic solvents like acetonitrile (B52724) and water, sometimes with a phosphate (B84403) buffer to control pH. researchgate.net To achieve adequate peak shape and resolution, the column is often heated to temperatures around 70-80 °C. scielo.brscielo.br Detection is performed by monitoring the UV absorbance at a specific wavelength, typically around 205-215 nm, where Cyclosporin A exhibits an absorption maximum. researchgate.netscielo.brnih.govnih.gov

The limit of detection for HPLC-UV methods is generally in the range of 10-40 ng/mL. researchgate.net The linearity of the assay is crucial for quantitative analysis, and calibration curves are typically established over a relevant concentration range. researchgate.netscielo.br

Table 2: Example HPLC-UV Conditions for Cyclosporin A Analysis

| Parameter | Condition |

| Column | Nucleosil C18 or similar researchgate.net |

| Mobile Phase | Acetonitrile:water (e.g., 35:65 or 70:30 v/v) researchgate.netscielo.br |

| Column Temperature | 70-80 °C scielo.br |

| Detection Wavelength | 205-215 nm or 355 nm researchgate.netscielo.brnih.gov |

| Limit of Detection | 15-40 ng/mL researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Sample Preparation Techniques for Sulfate Conjugates

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest, such as Cyclosporin A Sulfate, prior to analysis.

Protein precipitation is a common first step in sample preparation for biological fluids like whole blood or plasma. core.ac.uknih.gov This technique involves adding a precipitating agent to denature and remove proteins, which can interfere with the analysis and damage the analytical column. nih.gov

Commonly used protein precipitating agents include organic solvents like acetonitrile, acids such as trichloroacetic acid (TCA), and salts like zinc sulfate. core.ac.uknih.gov The choice of precipitant and its concentration needs to be optimized to maximize protein removal while minimizing the loss of the analyte. nih.gov For example, a 10% solution of trichloroacetic acid has been shown to be effective for precipitating proteins in samples containing Cyclosporin A, leading to improved lower limits of quantification. core.ac.uk Another approach involves using a mixture of zinc sulfate, methanol, and ethylene (B1197577) glycol. google.com The efficiency of protein removal can be assessed spectrophotometrically. nih.gov

Following protein precipitation, further cleanup and concentration of the sample can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net

In LLE, the analyte is partitioned between two immiscible liquid phases. uit.no For Cyclosporin A, solvents like n-hexane or diethyl ether have been used to extract the compound from the aqueous matrix after protein precipitation. researchgate.netnih.gov

SPE is a highly effective technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte from the sample matrix. nih.govnih.gov For Cyclosporin A analysis, C18 or octasilane bonded silica (B1680970) is a common sorbent choice. nih.govnih.gov The sample is loaded onto the cartridge, interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov SPE can be automated, which improves throughput and reproducibility. nih.gov Studies have shown that SPE can achieve analytical recoveries of over 85-99% for Cyclosporin A. nih.govnih.gov

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Common Reagents/Sorbents for Cyclosporin A | Advantages |

| Protein Precipitation (PPT) | Denaturation and removal of proteins | Acetonitrile, Trichloroacetic Acid, Zinc Sulfate core.ac.uknih.govmdpi.com | Simple, rapid nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | n-Hexane, Diethyl Ether, Ethyl Acetate researchgate.netnih.govuit.no | Good for removing highly polar/non-polar interferences |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent | C18, Octasilane nih.govnih.gov | High recovery, high purity, can be automated nih.govnih.gov |

Protein Precipitation (PPT) Optimization

Bioanalytical Method Validation for Research Purposes (e.g., linearity, accuracy, precision, limit of quantification)

The validation of bioanalytical methods is critical to ensure the reliability and reproducibility of quantitative data for Cyclosporin A (CsA) in biological matrices. Regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for this validation process. nih.govspandidos-publications.com Key parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the predominant techniques for the sensitive and specific quantification of CsA. nih.govdiva-portal.orgcore.ac.uk

Sample preparation is a crucial step, often involving protein precipitation to remove interfering macromolecules from the biological matrix, such as whole blood or plasma. Reagents like acetonitrile are commonly used, sometimes in conjunction with zinc sulfate. nih.govspandidos-publications.comdiva-portal.orgresearchgate.net The use of zinc sulfate can facilitate the precipitation of plasma proteins. spandidos-publications.comresearchgate.net For instance, one validated UPLC-MS/MS method involves mixing 100 μL of a sample with 40 μL of 0.1 M zinc sulfate and 100 μL of acetonitrile to precipitate proteins before analysis. nih.gov Another approach uses a mixture of methanol and zinc sulfate solution as a sample pretreatment reagent. researchgate.net

The validation parameters for several published methods for Cyclosporin A are summarized below.

A method's linear range is the concentration span over which the analytical signal is directly proportional to the concentration of the analyte. For CsA, this is typically established by analyzing a series of calibration standards and assessing the correlation coefficient (r or r²) of the resulting curve.

Interactive Table: Linearity of Cyclosporin A Bioanalytical Methods

| Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Citation |

|---|---|---|---|---|

| UPLC-MS/MS | Whole Blood, PBMC, T-cells | 0.1 - 100 | Not Specified | nih.gov |

| LC-MS/MS | Plasma | 2 - 1250 | >0.99 (implied) | researchgate.net |

| UPLC-HRMS | Whole Blood | 20 - 1500 | >0.99 | spandidos-publications.com |

| HPLC-UV | Capsules (dissolution media) | 2000 - 140000 | >0.999 | nih.gov |

Accuracy reflects how close the measured value is to the true value, expressed as a percentage. Precision measures the reproducibility of the results, typically expressed as the coefficient of variation (CV%). These are assessed at multiple quality control (QC) concentrations, including low, medium, and high levels, on the same day (intra-day) and on different days (inter-day).

Interactive Table: Accuracy and Precision Data for Cyclosporin A Quantification

| Method | Parameter | QC Levels | Finding | Citation |

|---|---|---|---|---|

| LC-MS/MS | Intra-assay Precision (CV%) | Low, Medium, High | 0.9 - 14.7% | researchgate.net |

| Inter-assay Precision (CV%) | Low, Medium, High | 2.5 - 12.5% | researchgate.net | |

| Intra-assay Accuracy | Low, Medium, High | 89 - 138% | researchgate.net | |

| Inter-assay Accuracy | Low, Medium, High | 90 - 113% | researchgate.net | |

| UPLC-HRMS | Within-run Precision (CV%) | LLOQ, Low, Medium, High | 2.3 - 5.6% | spandidos-publications.com |

| Between-run Precision (CV%) | LLOQ, Low, Medium, High | 4.7 - 9.2% | spandidos-publications.com | |

| Within-run Accuracy | LLOQ, Low, Medium, High | 98.6 - 114.9% | spandidos-publications.com |

The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. A low LOQ is essential for pharmacokinetic studies, especially for determining terminal half-life.

Interactive Table: Limit of Quantification for Cyclosporin A in Various Assays

| Method | Matrix | LLOQ (ng/mL) | Citation |

|---|---|---|---|

| UPLC-MS/MS | PBMC | 0.1 | nih.gov |

| LC-MS/MS | Plasma | 2 | researchgate.net |

| UPLC-MS/MS | Whole Blood & Tissues | 1 | core.ac.uk |

Application of Fluorimetric Methods for Intracellular Mediators (e.g., Calcium, Reactive Oxygen Intermediates) in Response to Sulfate Form

Fluorimetric methods are powerful tools for investigating the cellular mechanisms of action of Cyclosporin A by measuring changes in intracellular mediators. These assays utilize fluorescent probes that respond to specific ions or molecules, allowing for real-time monitoring and quantification within living cells.

Cyclosporin A has been shown to influence intracellular calcium homeostasis. nih.govtandfonline.com Fluorimetric techniques are central to studying these effects. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Fluo-3 AM, or Fura FF. nih.govtandfonline.complos.orgwiley.com These acetoxymethyl (AM) ester forms are cell-permeant and are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

Upon binding to Ca²⁺, the spectral properties of the dye change. For ratiometric dyes like Fura-2, the fluorescence emission intensity at a constant wavelength (e.g., 510 nm) is measured while alternating the excitation wavelength (e.g., 340 nm and 380 nm). The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration, providing a quantitative measurement that is less susceptible to variations in dye loading or cell thickness. nih.govtandfonline.com For single-wavelength dyes like Fluo-3, an increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i. plos.org

Studies using these methods have demonstrated that chronic exposure to Cyclosporin A can increase basal intracellular calcium levels and enhance calcium responses to agonists in human coronary myocytes. nih.gov Other research has used fluorimetric assays to show that Cyclosporin A can dampen the rise in cytosolic calcium induced by a Ca²⁺ ionophore in astrocytes. wiley.com

Reactive oxygen intermediates, also known as reactive oxygen species (ROS), are critical signaling molecules and mediators of oxidative stress. Fluorimetric probes are widely used to detect their generation in cells. nih.govmuni.czthermofisher.comahajournals.org A common probe is 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). muni.cz Similar to calcium indicators, this non-fluorescent molecule is cell-permeant. Inside the cell, esterases remove the acetate groups, and subsequent oxidation by ROS, such as hydrogen peroxide, hydroxyl radicals, and peroxyl radicals, converts it into the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence intensity is proportional to the rate of ROI production. muni.cz

Other probes, such as Amplex Red and MitoSOX Red, offer greater specificity for particular species or subcellular compartments. nih.govthermofisher.com For example, Amplex Red is used to detect extracellular hydrogen peroxide, while MitoSOX Red is targeted to the mitochondria to specifically measure mitochondrial superoxide. nih.govthermofisher.com These fluorimetric methods are essential for elucidating the role of oxidative stress in the biological effects of compounds like Cyclosporin A.

Formulation Science and Advanced Delivery Systems for Cyclosporin a Sulfate

Strategies for Enhancing Solubility and Dissolution of Cyclosporin (B1163) A Sulfate (B86663) (Hypothetical)

The primary obstacle in the formulation of Cyclosporin A is its low water solubility. nih.govkinampark.com For a hypothetical Cyclosporin A Sulfate, while the addition of a sulfate group might increase its polarity, solubility challenges could persist. Therefore, established solubility enhancement techniques would be relevant.

Physical Modification Techniques:

Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation. nih.govmdpi.com While micronization enhances the dissolution rate, it doesn't alter the equilibrium solubility. nih.gov

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. ujpronline.com Amorphous solid dispersions, where the drug is present in a non-crystalline form, can significantly enhance solubility. mdpi.comnih.gov For Cyclosporin A, amorphous solid dispersions using carriers like PVP K12 have been shown to improve bioavailability by converting the drug to an amorphous form and potentially forming hydrogen bonds with the carrier. nih.govresearchgate.net

Complexation: Inclusion complexes with cyclodextrins are a common method to enhance the solubility of poorly soluble drugs. nih.govekb.eg The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can encapsulate the lipophilic drug, while the hydrophilic exterior improves water solubility. nih.gov

Chemical Modification Techniques:

Salt Formation: Creating a salt of a poorly soluble drug is a widely used method to increase solubility and dissolution rate. mdpi.comumlub.pl The hypothetical "Cyclosporin A Sulfate" is itself a salt, but further salt engineering could be explored.

Prodrugs: A prodrug is a chemically modified version of a drug that becomes active after metabolism. This approach can be used to improve properties like solubility and permeability. mdpi.comekb.eg

The selection of an appropriate strategy would depend on the specific, albeit hypothetical, physicochemical properties of Cyclosporin A Sulfate.

Development of Novel Nanocarrier Systems for Cyclosporin A Sulfate

Nanotechnology-based drug delivery systems offer promising solutions to the challenges posed by poorly soluble drugs like Cyclosporin A. nih.govmdpi.com These systems can enhance solubility, improve stability, and modify the drug's release profile.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that incorporates both solid and liquid lipids. nih.govtandfonline.com This combination in NLCs creates a less-ordered lipid matrix, which can increase drug loading capacity and prevent drug expulsion during storage. nih.govtandfonline.com

For Cyclosporin A, both SLNs and NLCs have been developed to improve its delivery. nih.govsemanticscholar.org These lipid nanoparticles are typically produced using methods like hot homogenization. semanticscholar.org Research has shown that encapsulating Cyclosporin A in SLNs and NLCs can result in nanoparticles with sizes around 200 nm and high entrapment efficiencies. semanticscholar.org Studies comparing the two have sometimes found NLCs to be more effective, showing higher efficacy in in-vitro and in-vivo models. nih.gov For a hypothetical Cyclosporin A Sulfate, the amphiphilic nature might influence its interaction with the lipid matrix, requiring careful selection of lipid excipients to optimize encapsulation and stability.

Table 1: Comparison of Cyclosporin A-Loaded SLNs and NLCs for Topical Delivery

| Parameter | SLNs | NLCs | Source(s) |

|---|---|---|---|

| Mean Particle Size | ~200 nm | ~200 nm | semanticscholar.org |

| Entrapment Efficiency | ~85% | ~70% | semanticscholar.org |

| Drug Retention | Higher retention in skin | Lower retention, higher permeation | semanticscholar.org |

Liposomal and Micellar Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com For Cyclosporin A, liposomal formulations have been investigated to improve its delivery and reduce the toxicity associated with conventional formulations. mdpi.comkinampark.com However, the high hydrophobicity of Cyclosporin A can limit its incorporation into the lipid bilayer of liposomes. kinampark.com

Micellar formulations, formed from amphiphilic surfactants or polymers, offer another effective way to solubilize poorly soluble drugs. umlub.plnih.gov Polymeric micelles have been developed for Cyclosporin A, demonstrating the ability to achieve controlled drug release and reduce renal toxicity. nih.gov Micellar systems for ophthalmic delivery have also been shown to improve the stability and therapeutic efficacy of Cyclosporin A. dovepress.com A study on a micellar formulation using Cremophor EL showed that particle sizes ranged from 14 to 18 nm. dovepress.com For Cyclosporin A Sulfate, its potentially altered polarity would be a key factor in designing stable and efficient liposomal or micellar systems.

Table 2: Characteristics of a Polymeric Micellar Formulation of Cyclosporin A

| Parameter | Value | Source(s) |

|---|---|---|

| Encapsulation Efficiency | 75.9 ± 7.51% | nih.gov |

| Drug Loading | 0.23 ± 0.02% (w/w) | nih.gov |

| In Vitro Drug Retention (12h) | 94% | nih.gov |

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, cosurfactant, and drug that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. plos.org This system is particularly advantageous for lipophilic drugs like Cyclosporin A, as it presents the drug in a solubilized form, which can enhance its absorption. rsc.orgnih.gov

Formulations of Cyclosporin A in SNEDDS have demonstrated significant improvements in dissolution and bioavailability compared to conventional products. rsc.orgrsc.org Solid-SNEDDS (S-SNEDDS) have also been developed by adsorbing the liquid SNEDDS onto solid carriers, offering the advantages of solid dosage forms. rsc.orgresearchgate.net For instance, a study using chitosan-EDTA microparticles as the adsorbent for a Cyclosporin A SNEDDS reported drug loading of over 81% and a fourfold increase in drug dissolution compared to the pure drug. rsc.org The globule size of the reconstituted nanoemulsion was approximately 139 nm. rsc.org The formulation of Cyclosporin A Sulfate in a SNEDDS would require careful optimization of the oil and surfactant components to accommodate its hypothetical change in polarity.

Table 3: Properties of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) for Cyclosporin A

| Formulation | Drug Loading (%) | Globule Size (nm) | PDI | In Vitro Dissolution (%) | Source(s) |

|---|---|---|---|---|---|

| CYC-SD-S-SNEDDS | 81.18 ± 4.19 | 138.7 ± 4.14 | 0.613 ± 0.004 | 80.03 | rsc.org |

| CYC-SE-S-SNEDDS | 56.43 ± 5.47 | 166.9 ± 4.04 | 0.579 ± 0.003 | 72.26 | rsc.org |

Nanofibers and Amorphous Solid Dispersions

Electrospinning is a technique used to produce nanofibers, which offer a large surface-area-to-volume ratio, making them excellent candidates for enhancing the dissolution of poorly soluble drugs. acs.orgnih.gov When a drug is incorporated into a water-soluble nanofiber, it can form an amorphous solid dispersion, which can lead to rapid dissolution. acs.orgnih.gov

A novel approach for Cyclosporin A involves a combination of technologies: incorporating drug-loaded micelles into polyvinylpyrrolidone (B124986) (PVP) nanofibers. acs.orgnih.gov This method leverages the benefits of micellar solubilization, the high surface area of nanofibers, and the solubility enhancement of amorphous solid dispersions. acs.org Studies have shown that these composite nanofibers exhibit a significantly faster dissolution profile compared to the drug alone. acs.org The unloaded PVP nanofibers had a mean diameter of 860 nm, which was reduced to 292 nm upon loading with the Cyclosporin A/surfactant system. acs.org This strategy could be highly effective for Cyclosporin A Sulfate, as the nanofiber matrix would ensure rapid release and dissolution.

Another related approach is the use of hot-melt extrusion (HME) to create amorphous solid dispersions (ASDs). nih.gov A study preparing CsA-ASDs with PVP K12 via HME demonstrated a 7.3-fold increase in bioavailability compared to the bulk powder. nih.gov

Bioconjugate Nanoparticles (e.g., Squalene-Cyclosporin A)

Bioconjugation involves covalently linking a drug molecule to a carrier molecule, such as a lipid or polymer. This approach can create novel nano-assemblies with unique properties. An innovative strategy for Cyclosporin A involves its covalent conjugation with squalene (B77637), a natural lipid. nih.govresearchgate.netsigmaaldrich.com

The resulting Squalene-Cyclosporin A (SqCsA) bioconjugate can self-assemble into nanoparticles in an aqueous medium through nanoprecipitation. nih.govsigmaaldrich.com This method offers high drug loading and avoids the "burst release" often seen with physically encapsulated drugs. nih.govresearchgate.net These nanoparticles have been characterized and have shown potential for applications such as cardioprotection. nih.govnih.gov The adaptation of this technology to a hypothetical Cyclosporin A Sulfate would involve developing a suitable conjugation chemistry that accommodates the sulfate group while preserving the self-assembly properties of the squalene moiety.

Theoretical Considerations for Physicochemical Stability of Cyclosporin A Sulfate in Formulations

The inherent lipophilicity and poor aqueous solubility of Cyclosporin A (CsA) and its derivatives, such as Cyclosporin A Sulfate, present significant challenges in developing stable and effective pharmaceutical formulations. google.comkinampark.com The physicochemical stability of the active pharmaceutical ingredient within the formulation is paramount to ensure consistent therapeutic outcomes. Key theoretical considerations revolve around managing particle characteristics and the formulation's chemical environment.

Assessment of Particle Size Distribution and Homogeneity

The particle size distribution of Cyclosporin A within a formulation is a critical determinant of its subsequent dissolution and absorption. nih.gov Generally, a reduction in particle size leads to an increased surface area, which can enhance the dissolution rate of poorly soluble compounds. chalcogen.ro

For instance, nanosuspension technologies have been effectively employed to reduce the particle size of CsA. In one study, CsA nanosuspensions prepared by high-pressure homogenization resulted in particles with a mean size of 366.8 ± 9.6 nm and a particle size distribution (polydispersity index or PDI) of 0.48 ± 0.02. jrespharm.com Another study preparing CsA nanosuspensions via a wet bead milling method yielded particles of 280 nm, 522 nm, and 2967 nm. dovepress.com The homogeneity of the particle size, indicated by a low PDI, is desirable for predictable performance. A narrow distribution ensures that the dissolution and absorption profiles are consistent from dose to dose. chalcogen.rojrespharm.com

The transition from the original Sandimmune® formulation to the microemulsion-based Neoral® highlighted the impact of particle size. Sandimmune® produced dispersions with particle sizes ranging from nanometers to several micrometers, whereas Neoral® forms microemulsions with a more uniform droplet size of 100 to 250 nm, contributing to its improved bioavailability. chalcogen.romdpi.com

The homogeneity of the formulation is also influenced by the manufacturing process and the choice of stabilizers. For example, increasing the number of homogenization cycles in the preparation of nanosuspensions can lead to a more uniform particle size distribution. jrespharm.com Techniques like scanning electron microscopy (SEM) are used to visually assess the morphology and homogeneity of the particles within the formulation. gazi.edu.tr

Table 1: Particle Size and Distribution of Various Cyclosporin A Formulations

| Formulation Type | Preparation Method | Mean Particle/Droplet Size | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Nanosuspension | High-Pressure Homogenization | 366.8 ± 9.6 nm | 0.48 ± 0.02 | jrespharm.com |

| Nanosuspension | Wet Bead Milling | 280 nm, 522 nm, 2967 nm | Not specified | dovepress.com |

| Nanosuspension | High-Pressure Homogenization | 115.5 ± 10.2 nm to 328.5 ± 10.8 nm | > 0.5 | gazi.edu.tr |

| Microemulsion (Neoral®) | Self-emulsifying | 100 - 250 nm | Not specified | mdpi.com |

| Coarse Dispersion (Sandimmune®) | Self-emulsifying | Nanometers to several micrometers | Not specified | mdpi.com |

pH and Osmolarity Considerations for Formulation Stability

Studies on ophthalmic formulations of CsA have shown that pH affects the stability of the delivery system. For example, in a study of CsA-loaded polymeric micelles, solutions stored at 4°C and 25°C showed no significant changes in entrapment efficiency across a pH range of 4.0 to 8.0 for one day. However, at pH 10.0, white insoluble aggregates were observed. nih.gov When stored at a higher temperature of 40°C, turbidity and a decrease in entrapment efficiency were noted across all pH values, with degradation being more pronounced under acidic conditions. nih.gov For ophthalmic use, formulations are often adjusted to a pH similar to that of human tears (around 7.4) to enhance comfort and stability. nih.govarvojournals.org

Osmolarity is another critical parameter, particularly for parenteral and ophthalmic formulations, to ensure physiological compatibility. Formulations intended for ocular administration are typically made isotonic with tear fluid (approximately 300 mOsm/kg) to avoid irritation. arvojournals.orgsemanticscholar.org Studies on micellar CsA formulations for dry eye treatment have demonstrated the importance of maintaining an osmolarity close to physiological levels. arvojournals.orgsemanticscholar.org In one such study, the final formulation was adjusted to an isotonic value of 318 ± 1 mmol/kg. arvojournals.org Stability assessments often include monitoring pH and osmolarity over time to ensure they remain within an acceptable range. semanticscholar.org

Table 2: Stability of Cyclosporin A Micellar Formulation under Different pH and Storage Conditions

| pH | Storage Temperature | Observation after 1 Day | Reference |

|---|---|---|---|

| 4.0 - 8.0 | 4°C and 25°C | No obvious changes in entrapment efficiency | nih.gov |

| 10.0 | 4°C and 25°C | White insoluble aggregates formed | nih.gov |

In Vitro Release and Permeation Studies